3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride is a chemical compound characterized by the molecular formula and a molecular weight of approximately 271.78 g/mol. It is classified as an ether and is notable for its potential applications in medicinal chemistry and organic synthesis. This compound is often utilized as an intermediate in the synthesis of various organic molecules, particularly those with pharmacological relevance.
The synthesis of 3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride typically involves the reaction between 3-methoxyphenol and 2-(4-piperidinyl)ethyl chloride. This reaction is conducted under basic conditions, often using potassium carbonate or sodium hydroxide as the base. Organic solvents such as dichloromethane or toluene are commonly employed to facilitate the reaction.
The molecular structure of 3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride can be represented using various chemical notations:
InChI=1S/C14H22ClNO2.ClH/c1-16-13-3-2-4-14(11-13)17-10-7-12-5-8-15-9-6-12;/h2-4,11-12,15H,5-10H2,1H3;1H
COC1=CC(=CC=C1)OCCC2CCNCC2.Cl
The compound exhibits a complex structure with multiple functional groups that influence its reactivity and interaction with biological targets.
3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride can undergo various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal activity. This modulation can lead to significant changes in cellular signaling pathways, making it a valuable compound in pharmacological studies.
3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride is typically a white to off-white crystalline solid. Its solubility varies based on solvent choice but is generally soluble in organic solvents like ethanol and dichloromethane.
Key chemical properties include:
3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride has several important applications:
The discovery of 3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride emerged from systematic efforts to overcome pharmacological limitations of classical opioid antagonists like naloxone and naltrexone. While early opioid antagonists universally featured N-cyclopropylmethyl or N-allyl substituents on opioid agonist scaffolds (e.g., morphinans), Zimmerman's pioneering 1978 research revealed that trans-3-methyl substitution on N-methyl-4-(3-hydroxyphenyl)piperidine converted agonist activity into pure antagonism. This pivotal finding redirected synthetic efforts toward piperidine derivatives bearing strategic ring substituents rather than nitrogen modifications [2]. Within this framework, the introduction of the 3-methoxyphenyl ether moiety linked via an ethyl spacer to the 4-piperidinyl position represented a deliberate strategy to optimize receptor affinity and physicochemical properties. The methoxy group conferred enhanced metabolic stability compared to phenolic hydroxy groups prevalent in earlier compounds like 4-(3-hydroxyphenyl)piperidines, while the ether linkage preserved critical hydrogen-bonding capacity [3] [5]. This compound class was pharmacologically characterized through functional assays such as the [³⁵S]GTPγS binding assay, confirming its antagonist profile within the broader context of developing non-peptidic opioid receptor modulators with refined selectivity [2].
Structurally, 3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride (Molecular Formula: C₁₄H₂₁NO₂·HCl, Molecular Weight: 271.79 g/mol) exemplifies a critical design principle in medicinal chemistry: conformational constraint of flexible pharmacophores. Its core consists of a piperidine ring serving as a bioisostere for the morphine piperidine moiety, with the 4-position linked to an ethyl ether tether terminating in the 3-methoxyphenyl "address" element [3] [10]. This architecture imposes spatial restrictions on the relative orientation of the protonatable piperidine nitrogen (message) and the aryl moiety, promoting selective receptor interactions. Key structural comparisons include:
Table 1: Structural and Activity Comparison of Key Piperidine-Based Opioid Ligands
Compound Name | Core Structure | Key Substituents | Primary Opioid Activity | Reference |
---|---|---|---|---|
Naloxone | Morphinan | N-Allyl, 14-OH | Pan-antagonist | [2] |
N-Methyl-4-(3-hydroxyphenyl)piperidine (6a) | 4-Arylpiperidine | 4-(3-Hydroxyphenyl), N-methyl | Weak agonist (δ) | [2] |
trans-N-Methyl-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (2a) | 4-Aryl-3,4-dimethylpiperidine | 3-Me, 4-Me, 4-(3-Hydroxyphenyl), N-methyl | Potent pure antagonist | [2] |
3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride | 4-[2-(Aryloxy)ethyl]piperidine | 4-(2-(3-Methoxyphenoxy)ethyl), N-H·HCl | Putative antagonist | [3] [5] |
Tramadol | 4-Arylpiperidine | 4-(3-Methoxyphenyl), N-methyl, 2-((dimethylamino)methyl) | Weak μ-agonist, SNRI | [9] |
This compound addresses three significant limitations of classical opioid antagonists: selectivity deficits, pharmacokinetic challenges, and irreversible receptor effects.
Mitigating Selectivity Deficits: Traditional antagonists like naloxone exhibit high affinity for μ-opioid receptors (MOR) but often cross-react with δ-opioid (DOR) and κ-opioid receptors (KOR), complicating their pharmacological interpretation and therapeutic use. Piperidine-based scaffolds, including 3-methoxyphenyl 2-(4-piperidinyl)ethyl ether, enable finer structural tuning. The 3-methoxyphenoxyethyl "address" moiety, combined with the basic piperidine nitrogen, was designed to exploit subtle differences in receptor subpockets, potentially improving selectivity profiles compared to rigid morphinans. This aligns with research on probes like ML190 (CID44665680), a selective KOR antagonist (>267-fold selectivity over MOR/DOR), demonstrating the feasibility of achieving high selectivity within simplified piperidine chemotypes [6].
Overcoming Pharmacokinetic Challenges: The metabolic instability of phenolic groups (e.g., rapid glucuronidation/sulfation in 3-hydroxyphenyl analogues) limits oral bioavailability and duration of action. The methoxy ether in this compound enhances metabolic stability by blocking phase II conjugation sites. Furthermore, the absence of bulky N-substituents (e.g., cyclopropylmethyl) reduces molecular weight and lipophilicity compared to naloxone (MW 327.37) or naltrexone (MW 341.41), potentially improving CNS penetration and distribution kinetics [3] [5].
Avoiding Irreversible Effects/JNK Activation: Long-acting antagonists like nor-binaltorphimine (nor-BNI) exert effects lasting weeks, attributed partly to c-Jun N-terminal kinase (JNK) activation leading to persistent receptor internalization. Novel chemotypes, including optimized piperidine derivatives like this ether, were investigated for reversible, competitive antagonism without triggering JNK pathways. The monocyclic, non-fused structure facilitates faster receptor dissociation kinetics than polycyclic antagonists, potentially enabling shorter duration and more titratable effects [6].
Table 2: Addressing Limitations of Classical Antagonists via Structural Design
Limitation of Classical Antagonists | Structural Feature in 3-Methoxyphenyl 2-(4-Piperidinyl)ethyl ether | Mechanistic Rationale | Supporting Evidence |
---|---|---|---|
Poor Receptor Selectivity | 3-Methoxyphenoxyethyl "address" domain | Engages less conserved receptor subpockets via H-bonding and hydrophobic contacts | SAR studies on related piperidines showing selectivity modulation via aryl modifications [2] [9] |
Metabolic Instability (Phenolic OH) | Methoxy ether group | Blocks Phase II conjugation (glucuronidation/sulfation) sites | Enhanced metabolic stability of methoxy vs hydroxy aryl ethers in pharmacokinetic studies [3] [5] |
Long Duration/JNK-Mediated Irreversibility | Monocyclic, non-rigidified piperidine scaffold | Promotes reversible binding and faster dissociation kinetics vs fused polycyclic antagonists | Development of short-acting KOR probes (e.g., ML series) with simple cores [6] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: